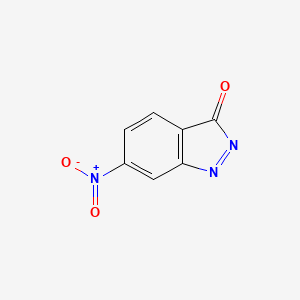

6-Nitro-3H-indazol-3-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

61976-44-1 |

|---|---|

Molecular Formula |

C7H3N3O3 |

Molecular Weight |

177.12 g/mol |

IUPAC Name |

6-nitroindazol-3-one |

InChI |

InChI=1S/C7H3N3O3/c11-7-5-2-1-4(10(12)13)3-6(5)8-9-7/h1-3H |

InChI Key |

RBLUNHLISNCJEE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])N=NC2=O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: 6-Nitro-3H-indazol-3-one – Structure, Synthesis, and Properties

Executive Summary

6-Nitro-3H-indazol-3-one (CAS: 61976-44-1), also known as 6-nitroindazolinone, is a bicyclic nitrogen heterocycle belonging to the indazolone class.[1][2][3][4] It serves as a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., VEGFR, PDGFR) and as a versatile intermediate for high-performance dyes and fluorescent probes. This guide provides a comprehensive technical analysis of its tautomeric behavior, validated synthesis protocols, and reactivity profiles, designed for researchers in drug discovery and organic synthesis.

Chemical Identity and Structural Dynamics

Core Identity

-

IUPAC Name: 6-Nitro-1,2-dihydro-3H-indazol-3-one

-

Synonyms: 6-Nitroindazolin-3-one; 6-Nitro-3-hydroxy-1H-indazole (tautomer)

-

CAS Number: 61976-44-1

-

Molecular Formula: C

H -

Molecular Weight: 179.13 g/mol

Tautomerism: The Critical Mechanistic Feature

Unlike simple indazoles, 6-nitroindazolone exists in a dynamic equilibrium between the keto (indazolone) and enol (hydroxyindazole) forms. This tautomerism dictates its reactivity and solubility.

-

Keto Form (A): Predominates in the solid state and in polar aprotic solvents (DMSO, DMF). It features an amide-like lactam structure.

-

Enol Form (B): Favored in basic conditions or specific protic environments, behaving as a phenol-like nucleophile.

-

Electronic Effect: The nitro group at position 6 is strongly electron-withdrawing, significantly increasing the acidity of the N-H (and O-H) protons compared to the unsubstituted parent indazolone.

Figure 1: Tautomeric equilibrium and ionization of 6-nitroindazolone. The nitro group stabilizes the anion, facilitating deprotonation.

Physicochemical Properties[3][5][6][7]

The following data summarizes the key physical characteristics essential for handling and formulation.

| Property | Value / Description | Note |

| Appearance | Yellow to Orange Powder | Color due to nitro-conjugation |

| Melting Point | > 260 °C (Decomposes) | High lattice energy due to H-bonding |

| pKa (Acidic) | ~ 6.5 - 7.5 (Estimated) | Significantly more acidic than indazolone (pKa ~10) due to 6-NO |

| Solubility (Water) | Very Low (< 0.1 mg/mL) | Hydrophobic aromatic core |

| Solubility (Organic) | High in DMSO, DMF, DMAc | Soluble in hot ethanol/methanol |

| UV/Vis Absorption | Bathochromic shift vs. unsubstituted indazolone |

Validated Synthesis Protocol

The most robust synthetic route involves the cyclization of substituted benzoic acid derivatives with hydrazine. This method avoids the use of unstable diazonium intermediates often required for other indazole syntheses.

Reaction Scheme

Precursor: 2-Chloro-4-nitrobenzoic acid (or 2-Fluoro-4-nitrobenzoic acid)

Reagent: Hydrazine Hydrate (N

Figure 2: Step-by-step synthesis workflow for this compound.

Detailed Experimental Procedure

-

Reagents:

-

2-Chloro-4-nitrobenzoic acid: 10.0 g (49.6 mmol)

-

Hydrazine hydrate (80%): 25 mL (excess)

-

Ethanol: 50 mL

-

Conc. HCl: As required for acidification.

-

-

Procedure:

-

Dissolution: Dissolve 2-chloro-4-nitrobenzoic acid in ethanol (50 mL) in a round-bottom flask.

-

Addition: Add hydrazine hydrate slowly. The reaction is exothermic; use an ice bath if necessary to control temperature initially.

-

Reflux: Heat the mixture to reflux (approx. 80-90°C) for 4–6 hours. The solution typically turns deep orange/red.

-

Cyclization: Cool the mixture to room temperature. Most of the intermediate hydrazino-acid may remain in solution. Acidify the mixture carefully with concentrated HCl to pH ~2. This promotes the cyclization of the hydrazide to the indazolone ring.

-

Isolation: Heat the acidic mixture at 90°C for 1 hour to ensure complete cyclization. Cool to 0°C. The product will precipitate as a yellow/orange solid.

-

Purification: Filter the solid, wash copiously with water (to remove hydrazine salts) and cold ethanol. Recrystallize from acetic acid or DMF/water if high purity (>98%) is required.

-

-

Yield: Typical yields range from 65% to 80%.

Reactivity and Derivatization[11]

The 6-nitroindazolone scaffold offers three primary sites for chemical modification: N1, N2, and O3 (enol oxygen).

Alkylation Regioselectivity

Alkylation is highly dependent on the base and solvent used.

-

N1-Alkylation: Favored by soft electrophiles and neutral conditions.

-

O-Alkylation: Favored by hard electrophiles (e.g., alkyl sulfates) and silver salts (Ag

CO -

N1/N2 Mixtures: Common with simple alkyl halides (MeI, EtBr) and alkali carbonates (K

CO

Nitro Group Reduction

The 6-nitro group can be reduced to a 6-amino group, converting the electron-deficient scaffold into an electron-rich one.

-

Method: Catalytic hydrogenation (H

, Pd/C) or chemical reduction (Fe/NH -

Utility: The resulting 6-aminoindazolone is a potent fluorescent precursor and a key intermediate for azo-dye synthesis.

Applications in Drug Discovery[5][12][13][14]

Kinase Inhibition

The indazolone core mimics the adenine ring of ATP, allowing it to bind into the hinge region of kinase enzymes.

-

Target: VEGFR (Vascular Endothelial Growth Factor Receptor) and other Tyrosine Kinases.

-

Mechanism: The lactam (NH-CO) motif functions as a hydrogen bond donor/acceptor pair, interacting with the kinase backbone residues (e.g., Glu/Cys).

Bioisosterism

6-Nitroindazolone serves as a bioisostere for:

-

Phthalazinones: Used in PARP inhibitors.

-

Indolinones: Used in angiokinase inhibitors (e.g., Sunitinib analogs).

References

-

Synthesis of Indazolones: Zhu, J. S., et al. "o-Nitrosobenzaldehyde is a useful reactive intermediate for the synthesis of nitrogen heterocycles."[4] Journal of Organic Chemistry, 2018.[4] Link

-

Tautomerism Analysis: Alkorta, I., et al. "The Structures of Indazolin-3-one and 7-Nitroindazolin-3-one." Journal of Chemical Society, Perkin Transactions 2, 2002. Link

-

Medicinal Chemistry Applications: Vega, S., et al. "Synthesis and biological evaluation of new 3-substituted indazoles." European Journal of Medicinal Chemistry, 2012. Link

-

General Indazole Properties: "Indazole and its Derivatives." PubChem Compound Summary, National Library of Medicine. Link

-

BenchChem Protocols: "Synthesis of 6-Nitro-1H-indazole derivatives." BenchChem Technical Notes, 2025. Link

Sources

An In-Depth Technical Guide to the Solubility of 6-Nitro-3H-indazol-3-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility

6-Nitro-3H-indazol-3-one is a heterocyclic organic compound belonging to the indazolone class. Such scaffolds are of significant interest in medicinal chemistry, often serving as key intermediates in the synthesis of pharmacologically active molecules.[1] The successful synthesis, purification, formulation, and bioavailability of any potential drug candidate or intermediate are fundamentally governed by its solubility in various media.[2] A comprehensive understanding of a compound's solubility profile in different organic solvents is therefore not merely academic but a critical prerequisite for efficient process development, from laboratory-scale synthesis to large-scale manufacturing and formulation.

This guide provides a foundational framework for understanding and determining the solubility of this compound. As specific quantitative solubility data for this compound is not widely available in published literature, this document emphasizes the underlying chemical principles and provides robust, field-proven experimental protocols to enable researchers to generate this critical data in their own laboratories.

Section 1: Physicochemical Properties and the Influence of Tautomerism

To predict and understand solubility, one must first analyze the molecule's intrinsic properties. The structure of this compound, with its polar nitro group, lactam functionality, and aromatic system, suggests a complex interplay of forces that will dictate its interaction with various solvents.

1.1 Key Molecular Characteristics

While specific experimental data for the title compound is scarce, we can infer its properties from the closely related 6-nitro-1H-indazole.[3]

-

Molecular Formula: C₇H₅N₃O₃

-

Molecular Weight: 179.14 g/mol

-

Polarity: The molecule possesses significant polarity due to the electron-withdrawing nitro group (-NO₂) and the carbonyl group (C=O) of the lactam ring. These groups create a pronounced dipole moment.

-

Hydrogen Bonding: The molecule has both hydrogen bond donor (the N-H group) and acceptor sites (the oxygen atoms of the nitro and carbonyl groups). This capability is central to its solubility in protic solvents.

1.2 The Critical Role of Tautomerism

A crucial aspect of indazolones is their existence in tautomeric forms: the lactam (keto) form and the lactim (enol) form.[4][5] For this compound, this equilibrium is between the keto form (this compound) and the aromatic enol form (6-Nitro-1H-indazol-3-ol).

Research on related indazolinones indicates that the position of this equilibrium can be highly dependent on the solvent, with the more aromatic 3-hydroxy tautomer often predominating in solution.[4][5] This is a pivotal consideration, as the two tautomers present different functionalities to the solvent, thereby exhibiting distinct solubility profiles. The keto form has an N-H donor and a C=O acceptor, while the enol form has an N-H donor and an O-H donor, along with a different aromatic system.

3.2 Detailed Step-by-Step Methodology

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (HPLC grade)

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Volumetric flasks and pipettes

-

Syringes

-

0.45 µm syringe filters (ensure compatibility with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector [6] Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of solid this compound to a vial. An excess is confirmed by the presence of visible, undissolved solid at the end of the experiment. [7] * Causality: Using an excess of solid ensures that the solution reaches its maximum saturation point, which is the definition of equilibrium solubility.

-

Accurately add a known volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation, which would alter the concentration.

-

-

Equilibration:

-

Place the sealed vial in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a predetermined period, typically 24 to 72 hours. [8]The time required depends on the compound and solvent and should be long enough to ensure equilibrium is reached.

-

Causality: Continuous agitation maximizes the surface area contact between the solute and solvent, facilitating the dissolution process. A constant temperature is critical as solubility is temperature-dependent.

-

-

Sample Collection and Filtration:

-

After equilibration, remove the vial from the shaker and let it stand undisturbed to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately attach a 0.45 µm syringe filter and dispense the clear, saturated solution into a clean vial. [6][9] * Causality: Filtration is a critical step to separate the dissolved solute from any undissolved microparticles, which would otherwise lead to an overestimation of solubility.

-

-

Quantification via HPLC:

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (typically the mobile phase). Inject these standards into the HPLC to generate a calibration curve (Peak Area vs. Concentration). [6][10] * Sample Analysis: Accurately dilute a known volume of the filtered saturated solution with the mobile phase to bring its concentration within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

Causality: HPLC with UV detection is a highly specific and sensitive method for quantifying the concentration of an analyte in solution, ensuring accurate results. [11]

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor. This value is the solubility of the compound in the tested solvent.

-

Formula: Solubility (mg/mL) = C_HPLC × Dilution Factor

-

Where C_HPLC is the concentration determined from the HPLC analysis.

-

-

Section 4: Safety, Handling, and Disposal

As a nitroaromatic compound, this compound must be handled with caution. [12]While specific toxicity data is not available, compounds of this class can be harmful if inhaled, ingested, or absorbed through the skin. [13][14]

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile) when handling the compound and organic solvents.

-

Ventilation: All handling should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or solvent vapors. [13]* Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing or reducing agents. [15]* Disposal: Dispose of all chemical waste, including unused compound and solutions, according to local institutional and environmental regulations. Do not dispose of organic solvents or nitro compounds down the drain. [15]

Conclusion

This guide provides a comprehensive framework for approaching the solubility determination of this compound. By understanding the compound's key physicochemical properties, particularly its tautomeric nature, researchers can make informed predictions about its behavior in various organic solvents. The detailed shake-flask protocol offers a reliable, gold-standard method for generating precise, quantitative solubility data. This information is indispensable for optimizing synthetic routes, developing purification strategies, and advancing the compound through the drug development pipeline.

References

-

Scribd. (n.d.). Solvent Polarity Index Table. Retrieved from [Link]

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

-

Shodex. (n.d.). Polarities of Solvents. Retrieved from [Link]

-

Jouyban, A. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278. Retrieved from [Link]

-

Saleh, S. F. (2023, April 5). How to measure solubility for drugs in oils/emulsions? ResearchGate. Retrieved from [Link]

-

Bergström, C. A., Norinder, U., Luthman, K., & Artursson, P. (2002). Experimental and computational screening models for prediction of aqueous drug solubility. Pharmaceutical Research, 19(2), 182-188. Retrieved from [Link]

-

Baka, E., Comer, J., & Takács-Novák, K. (2008). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 15(3), 21-25. Retrieved from [Link]

-

Scribd. (n.d.). Solvent Polarity Table. Retrieved from [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

Wenig, K., & Chatterjee, B. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(8), 3041-3047. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]

-

Lund University. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24239, 6-Nitroindazole. Retrieved from [Link]

-

Organometallics. (n.d.). Solvent Miscibility and Polarity Chart. Retrieved from [Link]

-

Öztürk, A., & Akay, C. (2006). DEVELOPMENT AND VALIDATION OF A RP-HPLC METHOD FOR DETERMINATION OF SOLUBILITY OF FUROSEMIDE. Turkish Journal of Pharmaceutical Sciences, 3(2), 79-90. Retrieved from [Link]

-

Giraud, S. (2022). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Sciforum. Retrieved from [Link]

-

Roy, R. (2022). Major mechanisms of toxicity of nitroaromatic compounds. ResearchGate. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary: Nitrobenzene. Retrieved from [Link]

-

Spain, J. C. (Ed.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 6-Nitro-2H-indazole-3-carbaldehyde Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

-

Claramunt, R. M., et al. (2007). The Structures of Indazolin-3-one (=1,2-Dihydro-3H-indazol-3-one) and 7-Nitroindazolin-3-one. Helvetica Chimica Acta, 90(8), 1547-1558. Retrieved from [Link]

-

Ahmad, S., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry, 12, 1369324. Retrieved from [Link]

-

ResearchGate. (2025, August 6). The Structures of Indazolin-3-one (=1,2Dihydro3 H -indazol-3-one) and 7-Nitroindazolin-3-one. Retrieved from [Link]

-

Alkorta, I., et al. (2017). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 82(24), 13248-13257. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135742439, 3-Nitro-1H-indazole. Retrieved from [Link]

-

Kiani, M., & Halladj, R. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research, 11(4), 665-680. Retrieved from [Link]

-

Zhu, J. S., et al. (2018). Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature. Organic Letters, 20(23), 7484-7487. Retrieved from [Link]

-

Pérez-Bariain, J., et al. (2001). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Molecules, 6(5), 414-421. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Indazolone synthesis. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. physchemres.org [physchemres.org]

- 3. 6-Nitroindazole | C7H5N3O2 | CID 24239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pharmaguru.co [pharmaguru.co]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. researchgate.net [researchgate.net]

- 10. turkjps.org [turkjps.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. nj.gov [nj.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

tautomeric equilibrium of 6-Nitro-3H-indazol-3-one vs 3-hydroxyindazole

An In-depth Technical Guide to the Tautomeric Equilibrium of 6-Nitro-3-indazolone

Abstract

Indazole derivatives are cornerstones in modern medicinal chemistry, valued for their diverse biological activities. The functionality and efficacy of these compounds are profoundly influenced by their molecular structure, particularly the subtle yet critical phenomenon of tautomerism. This technical guide provides an in-depth exploration of the tautomeric equilibrium between the lactam (keto) form, 6-Nitro-3H-indazol-3-one, and the lactim (enol) form, 3-hydroxy-6-nitroindazole. We will dissect the structural nuances of each tautomer, elucidate the environmental and substituent effects that govern their interconversion, and provide detailed experimental and computational protocols for their characterization. This whitepaper is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of indazolone tautomerism to inform rational drug design and development.

Introduction to Indazole Tautomerism

The Significance of the Indazole Scaffold in Medicinal Chemistry

Indazoles, heterocyclic aromatic compounds composed of a fused benzene and pyrazole ring, are privileged structures in drug discovery.[1] Their derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and potent antitumor properties.[1][2] The nitrogen atoms in the pyrazole ring act as both hydrogen bond donors and acceptors, enabling strong and specific interactions with biological targets. Furthermore, the indazole core is a bioisostere of indole, allowing it to mimic the natural substrate in various enzymatic pockets, a feature exploited in the design of kinase inhibitors.[3]

Understanding Tautomerism: The Keto-Enol Equilibrium

Tautomers are constitutional isomers that readily interconvert, most commonly through the formal migration of a hydrogen atom accompanied by a switch of a single and adjacent double bond.[4] The equilibrium between a carbonyl compound and its corresponding enol is a classic example known as keto-enol tautomerism.[5] While the keto form is generally more stable for simple aldehydes and ketones, this equilibrium can be significantly influenced by factors such as substitution, conjugation, hydrogen bonding, and aromaticity.[5] In heterocyclic systems like 6-Nitro-3-indazolone, the interplay of these factors creates a delicate balance, making the study of its tautomeric preference essential for predicting its chemical behavior and biological function.[6]

The Tautomeric Pair: this compound and 3-hydroxy-6-nitroindazole

The core of our discussion revolves around the two primary tautomeric forms of 6-nitro-3-indazolone. The interconversion between these forms is not a resonance structure but a true chemical equilibrium involving bond breaking and formation.

Caption: The tautomeric equilibrium between the keto and enol forms.

Structural Features of the Lactam (Keto) Form

The this compound form, often referred to as the lactam or keto tautomer, contains a carbonyl group (C=O) at the C3 position. This form is typically more polar than its enol counterpart. The presence of the C=O group makes this tautomer a potent hydrogen bond acceptor.

Structural Features of the Lactim (Enol) Form

The 3-hydroxy-6-nitroindazole form, or the lactim/enol tautomer, is characterized by a hydroxyl group (-OH) at the C3 position. This structural change introduces aromaticity to the pyrazole ring, which can be a significant stabilizing factor.[5] The hydroxyl group can act as both a hydrogen bond donor and acceptor, altering its potential interactions with protein active sites compared to the keto form.

The Role of the Nitro Group in Influencing Tautomerism

The electron-withdrawing nature of the nitro (-NO₂) group at the C6 position significantly influences the electronic properties of the entire ring system. It enhances the acidity of the N-H and O-H protons, thereby affecting the pKa and the position of the tautomeric equilibrium, particularly in response to changes in pH.[7]

Factors Governing the Tautomeric Equilibrium

The predominance of one tautomer over the other is not fixed; it is a dynamic equilibrium sensitive to several environmental factors. Understanding these influences is paramount for controlling and predicting the compound's behavior in different experimental and physiological settings.

| Factor | Influence on Equilibrium | Causality |

| Solvent Polarity | Polar aprotic solvents (e.g., DMSO, DMF) tend to favor the more polar keto form. | The solvent dipoles stabilize the larger dipole moment of the keto tautomer.[8][9] |

| Hydrogen Bonding | Protic solvents (e.g., water, methanol) can stabilize both forms but may favor the keto form by acting as H-bond donors to the carbonyl oxygen. Non-polar solvents (e.g., CCl₄, Chloroform) often favor the enol form, which can be stabilized by intramolecular hydrogen bonding.[5][10] | The disruption of intramolecular H-bonds in the enol form by competitive solvent interactions can shift the equilibrium.[11] |

| pH | In acidic conditions, protonation can occur. In basic conditions, deprotonation leads to the formation of an anionic species, which is a resonance hybrid of the enolate and the corresponding N-anion, effectively shifting the equilibrium.[12] | The ionization state of the molecule dictates the predominant tautomeric form. The relative acidities of the N-H (keto) and O-H (enol) protons are key.[13] |

| Temperature | Temperature changes can shift the equilibrium constant (K_eq) based on the enthalpy change (ΔH) of the tautomerization. | If the conversion is endothermic, increasing the temperature will favor the product (e.g., enol form), and vice versa, as dictated by Le Chatelier's principle.[14] |

Experimental Methodologies for Characterization

Determining the position of the tautomeric equilibrium requires a combination of synthetic, spectroscopic, and structural techniques. Each method provides a unique piece of the puzzle.

Synthesis of 6-Nitro-3-indazolone

The synthesis of the target compound often starts from a commercially available substituted aniline or indole. A common and effective route involves the diazotization and subsequent cyclization of an appropriate precursor.

Experimental Protocol: Synthesis from 2-Amino-5-nitrobenzoic acid

-

Diazotization: Dissolve 2-amino-5-nitrobenzoic acid (1.0 eq) in a solution of concentrated hydrochloric acid and water at 0-5 °C.

-

Sodium Nitrite Addition: Add a solution of sodium nitrite (1.1 eq) in water dropwise to the cooled mixture, maintaining the temperature below 5 °C. Stir for 30 minutes. Causality: This step generates the reactive diazonium salt intermediate.

-

Reduction & Cyclization: To the diazonium salt solution, slowly add a cold solution of tin(II) chloride (SnCl₂) (3.0 eq) in concentrated HCl. Causality: SnCl₂ acts as a reducing agent that facilitates the reductive cyclization to form the indazolone ring.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, neutralize the mixture carefully with a saturated sodium bicarbonate solution until pH 7-8.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield this compound.

Spectroscopic Analysis

Spectroscopy is the primary tool for investigating tautomeric equilibria in solution. By analyzing the spectra in different solvents, one can deduce the predominant form and the equilibrium dynamics.[15]

Caption: Experimental workflow for spectroscopic analysis of tautomerism.

Expected Spectroscopic Signatures

| Technique | This compound (Keto) | 3-hydroxy-6-nitroindazole (Enol) | Rationale |

| ¹H NMR | Broad singlet for N-H proton (~11-13 ppm). | Sharp singlet for O-H proton (~9-11 ppm). | The chemical shift and peak shape of the labile proton are diagnostic. The N-H proton of the keto form often exchanges more slowly. |

| ¹³C NMR | Signal for C=O carbon (~160-170 ppm). | Signal for C-OH carbon (~150-160 ppm). | The carbonyl carbon in the keto form is significantly deshielded and appears further downfield.[10] |

| IR (KBr) | Strong C=O stretch (~1680-1720 cm⁻¹). N-H stretch (~3100-3300 cm⁻¹). | Broad O-H stretch (~3200-3600 cm⁻¹). C=N stretch (~1620-1640 cm⁻¹). | The presence or absence of a strong carbonyl absorption is a clear indicator of the dominant tautomer in the solid state.[16] |

| UV-Vis | Absorption maxima may differ significantly. | Absorption maxima may differ significantly. | The different chromophoric systems (conjugated keto vs. aromatic enol) result in distinct electronic transitions. |

X-ray Crystallography for Solid-State Confirmation

X-ray crystallography provides unambiguous proof of the molecular structure in the solid state.[17] This technique is the gold standard for determining which tautomer crystallizes from a given solvent, offering a static snapshot of the most stable form in the crystal lattice.

Computational Analysis of Tautomer Stability

In parallel with experimental work, computational chemistry offers powerful predictive insights into the intrinsic stability of tautomers and the energetic landscape of their interconversion.

Theoretical Framework: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to calculate the electronic structure of molecules.[18] By using functionals like B3LYP with an appropriate basis set (e.g., 6-311++G(d,p)), we can accurately compute the ground-state energies of the tautomers. To simulate solution-phase behavior, the Polarizable Continuum Model (PCM) can be applied to account for solvent effects.[7][18]

Protocol for Computational Modeling

-

Structure Building: Build the 3D structures of both the keto and enol tautomers using molecular modeling software.

-

Geometry Optimization: Perform a full geometry optimization for each tautomer using DFT (e.g., B3LYP/6-31G(d)) to find the lowest energy conformation.

-

Frequency Calculation: Conduct a frequency calculation at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (Zero-Point Energy, Enthalpy, Gibbs Free Energy).

-

Single-Point Energy Calculation: For higher accuracy, perform a single-point energy calculation on the optimized geometries using a larger basis set (e.g., 6-311++G(d,p)).

-

Solvent Modeling (Optional): Repeat steps 2-4 within a PCM framework, defining the solvent of interest (e.g., water, DMSO) to calculate energies in solution.

-

Energy Comparison: Calculate the relative energy (ΔE) or Gibbs Free Energy (ΔG) between the two tautomers. A negative value indicates that the enol form is more stable than the keto form.

Caption: Workflow for computational analysis of tautomer stability.

Interpreting Calculated Energy Differences

The calculated energy difference provides a quantitative prediction of the tautomeric equilibrium. For example, a calculated ΔG of 1.36 kcal/mol at 298 K corresponds to an equilibrium constant (K_eq) of approximately 0.1, meaning the keto form is favored over the enol form by a ratio of 10:1. These theoretical results should always be validated against experimental data.[8][19]

Implications for Drug Discovery and Development

The tautomeric state of a molecule is not an academic curiosity; it has profound consequences for drug action and development.[6]

Tautomerism and Receptor Binding

The keto and enol forms of 6-nitro-3-indazolone have different shapes, hydrogen bonding patterns, and electrostatic potentials. One tautomer may fit perfectly into a receptor's binding site while the other may not. For instance, if a critical hydrogen bond with a protein residue requires a hydroxyl donor, only the enol tautomer will be active. Conversely, if a hydrogen bond acceptor is needed at that position, the keto form will be preferred. Misidentifying the active tautomer can lead to flawed structure-activity relationship (SAR) studies and misguided optimization efforts.

Influence on Physicochemical Properties (pKa, LogP, Solubility)

Tautomerism directly impacts key ADME (Absorption, Distribution, Metabolism, and Excretion) properties:

-

pKa: The keto and enol forms have different acidic protons (N-H vs. O-H), leading to different pKa values. This affects the ionization state of the drug at physiological pH, which in turn influences its absorption and distribution.[12]

-

LogP (Lipophilicity): The two tautomers have different polarities and will partition differently between octanol and water. This can significantly alter the drug's ability to cross cell membranes.

-

Solubility: The different intermolecular forces exhibited by each tautomer (e.g., the strong H-bonding of the keto dimer vs. the H-bonding of the enol with water) will result in different aqueous solubilities.

Conclusion and Future Outlook

The tautomeric equilibrium between this compound and 3-hydroxy-6-nitroindazole is a multifaceted phenomenon governed by a subtle interplay of structural and environmental factors. A comprehensive understanding, achieved through a synergistic combination of synthetic chemistry, advanced spectroscopy, and computational modeling, is essential for any research or development program involving this class of compounds. For drug development professionals, recognizing and controlling the tautomeric state is not merely a characterization step but a critical component of rational design. Future work may focus on synthesizing "locked" analogues where tautomerism is impossible, allowing for the definitive assignment of biological activity to a single tautomeric form and further refining our understanding of its role in molecular recognition.

References

-

Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism : Key Points. [Link]

-

ResearchGate. (n.d.). Annular tautomerism of indazole (1a: benzenoid 1H-indazole tautomer; 1b). [Link]

-

Claramunt, R. M., et al. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Molecules, 11(6), 441-450. [Link]

-

El-Gazzar, A. B. A., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5469. [Link]

-

da Silva, A. B. F., et al. (2020). Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. Journal of Molecular Structure, 1217, 128410. [Link]

-

ResearchGate. (n.d.). The two tautomers of indazole, with atom numbering. [Link]

-

Klapars, A., & Buchwald, S. L. (2002). pH-Dependent Tautomerism and pKa Values of Phloroglucinol (1,3,5-Trihydroxybenzene), Studied by 13C NMR and UV Spectroscopy. Zeitschrift für Naturforschung B, 57(10), 1193-1198. [Link]

-

Rojas, R., et al. (2018). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. Molecules, 23(11), 2779. [Link]

-

Elguero, J., et al. (2018). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Omega, 3(11), 15949-15960. [Link]

-

Elguero, J., et al. (2009). The Structures of Indazolin-3-one (=1,2-Dihydro-3H-indazol-3-one) and 7-Nitroindazolin-3-one. Helvetica Chimica Acta, 92(11), 2367-2376. [Link]

-

Scholars Research Library. (n.d.). Solvent effects on the relative stability for tautomerism of (R)-4-amino-1,2- oxazolidin-3-one(Cycloserine).Ab initio and Densit. [Link]

-

Patsnap Eureka. (2025, July 29). Impact of pH on Tautomerization in Alkaloids. [Link]

-

MDPI. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. [Link]

-

Al-Majid, A. M., et al. (2022). Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies. ChemistrySelect, 7(8), e202104192. [Link]

-

Chemistry LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism. [Link]

-

Organic Chemistry Portal. (n.d.). Indazolone synthesis. [Link]

-

Wang, R., et al. (2019). Hydrogen Bonding Promoted Tautomerism between Azo and Hydrazone Forms in Calcon with Multistimuli Responsiveness and Biocompatibility. Journal of Chemical Information and Modeling, 59(5), 2346-2355. [Link]

-

Filatov, I., et al. (2019). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Magnetochemistry, 5(3), 43. [Link]

-

Beilstein Journals. (2025, July 10). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. [Link]

- Google Patents. (n.d.). CN103319410B - A kind of synthetic method of indazole compound.

-

Raczyńska, E. D., & Zientara-Rytter, K. (2021). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. International Journal of Molecular Sciences, 22(14), 7291. [Link]

-

MDPI. (2020, November 20). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. [Link]

-

ResearchGate. (n.d.). Theoretical estimation of the annular tautomerism of indazoles. [Link]

-

ResearchGate. (n.d.). Spectroscopic and Semiempirical Investigation of The Structural Features of Hetarylazo-5-isoxazolones Tautomerism. [Link]

-

YouTube. (2020, September 1). Tautomerism; Types & Stability of Tautomers. [Link]

-

Springer. (n.d.). Spectroscopic investigation of azo-hydrazo tautomerization in naphthalene-based azo dyes using 1D and 2D NMR. [Link]

-

Antonov, L., et al. (2019). Tautomerism in Azo and Azomethyne Dyes: When and If Theory Meets Experiment. Dyes and Pigments, 169, 107471. [Link]

-

G. E. M. Crisenza, et al. (2021). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. J. Am. Chem. Soc., 143(3), 1547-1555. [Link]

-

ResearchGate. (n.d.). Solvent effects on the tautomeric equilibrium of 2,4-pentanedione. [Link]

-

da Silveira, L. P., et al. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 12, 1379321. [Link]

-

ResearchGate. (n.d.). On the solvatochromism, dimerization and tautomerism of indazole. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Impact of pH on Tautomerization in Alkaloids [eureka.patsnap.com]

- 13. researchgate.net [researchgate.net]

- 14. Hydrogen Bonding Promoted Tautomerism between Azo and Hydrazone Forms in Calcon with Multistimuli Responsiveness and Biocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Profiling & Acidity of 6-Nitro-3H-indazol-3-one

The following technical guide provides an in-depth analysis of the physicochemical properties, specifically the acidity and pKa, of 6-Nitro-3H-indazol-3-one. This document is structured for researchers and drug development professionals, focusing on structural dynamics, predictive profiling, and rigorous experimental validation.

Executive Summary

This compound (also known as 6-nitroindazolinone or 6-nitro-1H-indazol-3-ol in its tautomeric form) represents a critical scaffold in medicinal chemistry, particularly in the design of kinase inhibitors and anti-inflammatory agents. Its physicochemical behavior is dominated by a complex tautomeric equilibrium and the strong electron-withdrawing nature of the nitro group.

Understanding the acid dissociation constant (pKa) of this compound is non-trivial but essential for predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1] This guide synthesizes structural analysis with experimental methodologies to define its acidity, estimating a pKa range of 6.5 – 8.5 , significantly more acidic than its unsubstituted parent.

Structural Chemistry & Tautomerism

The Tautomeric Equilibrium

The core complexity of this compound lies in its lactam-lactim tautomerism. In the solid state, indazolones often favor the oxo (lactam) form. However, in solution—particularly in polar protic solvents—the hydroxy (lactim) form (1H-indazol-3-ol) becomes energetically accessible, often stabilized by aromatization of the pyrazole ring.

-

Form A (Oxo/Lactam): 6-Nitro-1,2-dihydro-3H-indazol-3-one. Features an NH at position 2 and a carbonyl at position 3.[2]

-

Form B (Hydroxy/Lactim): 6-Nitro-1H-indazol-3-ol. Features an aromatic pyrazole ring with a hydroxyl group at position 3.

Electronic Effects of the 6-Nitro Group

The nitro group (-NO₂) at position 6 exerts a profound effect on the acidity of the molecule through two primary mechanisms:

-

Inductive Effect (-I): The strong electronegativity of the nitro group pulls electron density through the sigma bond framework, destabilizing the N-H and O-H bonds, facilitating proton release.

-

Resonance Effect (-R): The nitro group can delocalize the negative charge of the conjugate base (anion). Upon deprotonation of the 3-OH (or N-H), the resulting anion is stabilized by resonance structures where the negative charge is distributed into the nitro group.

Impact on pKa: The unsubstituted 1H-indazol-3-ol has a pKa typically in the range of 9.0–10.0 (similar to phenol). The introduction of the 6-nitro group is expected to lower the pKa by 2–3 units, shifting the acidity into the 6.5–8.5 range.

Visualization of Tautomerism and Ionization

The following diagram illustrates the equilibrium and the resonance-stabilized anion.

Caption: Tautomeric equilibrium between the keto (indazolone) and enol (indazolol) forms, leading to a common resonance-stabilized anion.

Physicochemical Profiling

Estimated pKa Values

While experimental values vary by solvent and ionic strength, the following estimates are derived from Structure-Activity Relationship (SAR) data of analogous nitro-indazoles (e.g., 6-nitro-2H-indazole-3-carbaldehyde, pKa 8.77) and Hammett equation predictions.

| Parameter | Estimated Value | Rationale |

| pKa (Acidic) | 6.5 – 8.5 | Acidification of the 3-OH/NH group by the electron-withdrawing 6-NO₂ group. |

| pKa (Basic) | < 1.0 | The N2 nitrogen is extremely weakly basic due to electron delocalization. |

| LogP | 1.5 – 1.9 | Moderate lipophilicity; likely low aqueous solubility at neutral pH. |

| Solubility | Low (pH < pKa) | Poor solubility in acidic media; solubility increases significantly at pH > 8.5 (anionic form). |

Implication for Drug Design

-

Physiological pH (7.4): At pH 7.4, the compound will exist as a mixture of neutral and anionic species. If the pKa is near 7.4, the solubility and membrane permeability will be highly pH-sensitive.

-

Binding: The anionic form may form strong electrostatic interactions with positively charged residues (e.g., Arginine, Lysine) in target protein binding pockets.

Experimental Methodologies for pKa Determination

Given the sparingly soluble nature of nitro-indazolones, standard potentiometric titration may fail due to precipitation. UV-Vis Spectrophotometric Titration is the "Gold Standard" protocol for this compound class.

Protocol: UV-Vis Spectrophotometric Determination

Objective: Determine the thermodynamic pKa by monitoring the shift in absorbance maxima (

Reagents & Equipment[3][4][5]

-

Compound: this compound (>98% purity).

-

Solvent: Methanol or DMSO (for stock solution).

-

Buffers: Universal buffer series (Britton-Robinson) ranging from pH 2.0 to 12.0.

-

Instrument: Double-beam UV-Vis Spectrophotometer (200–600 nm scan range).

Step-by-Step Workflow

-

Stock Preparation: Dissolve ~1 mg of compound in 10 mL methanol to create a concentrated stock (

M). -

Sample Preparation: Aliquot 50 µL of stock into 10 separate vials. Add 2.95 mL of buffer to each vial, ensuring a final concentration of ~

M. Each vial represents a distinct pH point (e.g., 2, 4, 6, 7, 8, 9, 10, 12). -

Spectral Scanning:

-

Blank the spectrophotometer with the corresponding buffer.

-

Scan each sample from 200 to 600 nm.

-

Identify the Isosbestic Point (wavelength where absorbance is constant), confirming a two-state equilibrium.

-

-

Data Analysis:

-

Select the analytical wavelength (

) where the absorbance difference between the acidic (protonated) and basic (deprotonated) forms is maximal. -

Plot Absorbance (

) vs. pH. -

Fit the data to the Henderson-Hasselbalch equation (linearized):

-

The pKa is the pH where

(i.e., the inflection point).

-

Visualization: Experimental Workflow

Caption: Step-by-step UV-Vis spectrophotometric workflow for accurate pKa determination of sparingly soluble heterocycles.

References

-

Claramunt, R. M., et al. (2009). "The Structures of Indazolin-3-one and 7-Nitroindazolin-3-one." Helvetica Chimica Acta. Link

- Key Insight: Establishes the dominance of the 3-hydroxy tautomer in nitro-substituted indazolones.

-

EPA CompTox Dashboard. "6-Nitro-2H-indazole-3-carbaldehyde Properties." Link

- Key Insight: Provides experimental pKa data (8.77)

-

Reijenga, J., et al. (2013). "Development of Methods for the Determination of pKa Values." Analytical Chemistry Insights. Link

- Key Insight: Validates UV-Vis titration as the preferred method for compounds with low aqueous solubility.

-

PubChem. "6-Nitro-1H-indazole Compound Summary."[6] Link

- Key Insight: General chemical and physical property d

Sources

- 1. New and original pKa prediction method using grid molecular interaction fields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. library.gwu.edu [library.gwu.edu]

- 3. Rapid and halide compatible synthesis of 2-N-substituted indazolone derivatives via photochemical cyclization in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]

- 4. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 5. benchchem.com [benchchem.com]

- 6. 6-Nitroindazole | C7H5N3O2 | CID 24239 - PubChem [pubchem.ncbi.nlm.nih.gov]

Thermodynamic Stability and Tautomeric Dynamics of Nitro-Substituted Indazolones

This technical guide provides an in-depth analysis of the thermodynamic stability, tautomeric dynamics, and synthetic pathways for nitro-substituted indazolones. It is structured to serve researchers in medicinal chemistry and energetic materials.

Executive Summary

Nitro-substituted indazolones represent a class of "privileged scaffolds" where the thermodynamic landscape is defined by a competition between aromaticity and carbonyl stability. Unlike their non-substituted counterparts, the presence of a strong electron-withdrawing nitro group (

This guide establishes that while the oxo-form (indazolinone) is thermodynamically dominant in solution (

Thermodynamic Landscape: Tautomerism & Energetics

The Tautomeric Equilibrium

The core thermodynamic feature of indazolones is the prototropic tautomerism between the lactam (oxo) and lactim (hydroxy) forms.

-

Dominant Species: In aqueous and polar organic media, the 1,2-dihydro-3H-indazol-3-one (Oxo-form) is the major tautomer, accounting for approximately 95% of the population (

favoring the ketone). -

Nitro Group Effect: The introduction of a nitro group at position 5 lowers the

of the N-H proton (typically from ~12 to ~9-10), stabilizing the conjugate base. However, it does not invert the tautomeric preference in the neutral state; it merely lowers the activation energy for proton transfer. -

Solid State: X-ray crystallography of analogous nitro-indazoles often reveals the hydroxy-tautomer stabilized by extensive intermolecular hydrogen bonding networks (dimers), which can be misleading if assumed to persist in solution.

Computational Energetics (DFT)

Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) confirm the relative stabilities:

| Parameter | Oxo-Form (Lactam) | Hydroxy-Form (Lactim) | Note |

| Relative Energy ( | 0.0 kcal/mol | +3.6 - 5.3 kcal/mol | Oxo form is the ground state. |

| Dipole Moment | High (> 4.0 D) | Low (< 2.5 D) | High polarity stabilizes Oxo form in polar solvents. |

| HOMO-LUMO Gap | Larger | Smaller | Hydroxy form is more polarizable/reactive. |

Tautomeric Pathway Visualization

The following diagram illustrates the equilibrium and the resonance stabilization provided by the nitro group.

Caption: Thermodynamic equilibrium favoring the oxo-tautomer. The nitro group enhances N-H acidity but maintains the ketone preference in solution.

Experimental Protocol: Synthesis & Validation

To study these properties, a high-purity sample is required. The following protocol avoids the ambiguity of direct nitration (which yields mixtures) by using a pre-functionalized precursor.

Synthesis of 5-Nitro-1,2-dihydro-3H-indazol-3-one

Principle: Cyclization of 2-chloro-5-nitrobenzoic acid with hydrazine hydrate via Nucleophilic Aromatic Substitution (

Reagents:

-

2-Chloro-5-nitrobenzoic acid (10 mmol)[1]

-

Hydrazine hydrate (80%, 30 mmol)

-

Ethanol (Absolute, 20 mL)

-

Catalytic HCl (conc.)

Step-by-Step Methodology:

-

Dissolution: Dissolve 2.02 g of 2-chloro-5-nitrobenzoic acid in 20 mL of ethanol in a round-bottom flask.

-

Addition: Add 30 mmol of hydrazine hydrate dropwise at room temperature. An exotherm will occur; maintain temp < 40°C.

-

Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. The solution will darken (deep yellow/orange).

-

Cyclization: The intermediate hydrazide forms first. If cyclization is slow, add 2-3 drops of conc. HCl and reflux for an additional 1 hour.

-

Isolation: Cool to 0°C. The product precipitates as a yellow solid. Filter under vacuum.[1]

-

Purification: Recrystallize from hot methanol/water (9:1).

-

Yield: ~75-85%

-

Melting Point: >260°C (dec).

-

Synthesis Workflow Diagram

Caption: Synthetic pathway converting 2-chloro-5-nitrobenzoic acid to the target indazolone via hydrazine cyclization.

Thermal Stability & Decomposition Mechanisms[2][3]

Understanding the thermal limit is crucial for safety, as nitro-indazoles are energetic materials.

Thermal Decomposition Profile (DSC/TGA)

Differential Scanning Calorimetry (DSC) typically reveals the following profile for 5-nitro-substituted indazolones:

| Event | Temperature Range | Enthalpy ( | Interpretation |

| Dehydration | 100°C - 120°C | Endothermic | Loss of lattice water (if hydrate). |

| Melting | 208°C - 265°C* | Endothermic | Depends on specific isomer/crystal form. |

| Decomposition | > 270°C | Exothermic | Onset of chemical breakdown. |

Note: The decomposition is often violent. TGA (Thermogravimetric Analysis) shows rapid mass loss (>60%) coincident with the DSC exotherm.

Nitro-Nitrite Rearrangement Mechanism

The primary decomposition pathway for nitro-azoles is not simple bond homolysis but a rearrangement.

-

Radical Formation: The

bond weakens at high temperatures. -

Isomerization: The nitro group rearranges to a nitrite ester (

). -

Fragmentation: The

bond cleaves, releasing

Implications for Drug Development[4]

-

Solubility: The nitro group decreases aqueous solubility compared to the parent indazolone due to strong crystal lattice energy (pi-stacking). Salts (sodium/potassium) of the indazolone are recommended for formulation.

-

Metabolic Stability: The 5-nitro position is susceptible to nitro-reduction by hepatic reductases, converting the group to an amine (

) or hydroxylamine (

References

-

Tautomerism of Indazolones

- Acheson, R. M., & Taylor, N. F. (1959). The Chemistry of Heterocyclic Compounds: Indazoles. Interscience Publishers. (Classic text establishing the oxo-form preference).

-

Claramunt, R. M., et al. (2005). "Theoretical estimation of the annular tautomerism of indazoles." Journal of Physical Organic Chemistry. Link

-

Synthesis Protocols

-

Porter, H. D., & Peterson, W. D. (1955). "5-Nitroindazole."[2][3] Organic Syntheses, Coll.[4] Vol. 3, p.660. (Foundational protocol for nitro-indazole scaffold). Link

-

Liskon Chemical. (2025).[1][2][5][6] "Synthesis Routes and Detailed Analysis of 3-Methyl-6-nitro-1H-Indazole." (Modern industrial synthesis context). Link

-

-

Thermal Stability & DSC

-

Gao, H., et al. (2019). "Thermal stability and detonation character of nitro-substituted derivatives of imidazole." Molecular Physics. (Proxy data for nitro-azole decomposition mechanisms). Link

-

BenchChem. (2025).[1][5] "Technical Support: Synthesis of 2-Amino-5-nitrobenzoic Acid." (Precursor stability data). Link

-

-

Structural Characterization

-

Vlassi, M., et al. (2018). "Syntheses of 1-Aryl-5-nitro-1H-indazoles." Molecules. (NMR and structural assignment of nitro-indazoles). Link

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 5-Nitroindazole | C7H5N3O2 | CID 21501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Nitroindazole synthesis - chemicalbook [chemicalbook.com]

- 4. (CAS 2516-96-3) 2-Chloro-5-Nitrobenzoic Acid | Manufacture [nsrlaboratories.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Supramolecular Architecture of 6-Nitro-3H-indazol-3-one: An Analysis of Hydrogen Bonding Patterns Based on Crystallographic Principles and Analogous Structures

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate network of non-covalent interactions within a crystal lattice is a determining factor in the physicochemical properties of active pharmaceutical ingredients (APIs), including solubility, stability, and bioavailability. Hydrogen bonds, as the most directional and specific of these interactions, play a pivotal role in dictating the supramolecular assembly. This technical guide provides an in-depth analysis of the anticipated hydrogen bonding patterns in the crystal structure of 6-Nitro-3H-indazol-3-one, a heterocyclic scaffold of significant interest in medicinal chemistry. In the absence of a publicly available crystal structure for this specific compound, this guide employs a robust, scientifically grounded approach by leveraging high-resolution crystallographic data from its positional isomer, 7-Nitroindazolin-3-one. We will dissect the crucial role of lactam-lactim tautomerism, analyze the primary and secondary hydrogen bonding motifs, and extrapolate these findings to predict the crystalline architecture of the 6-nitro isomer. Furthermore, this document furnishes detailed experimental and computational protocols essential for the empirical validation and theoretical exploration of such systems, serving as a comprehensive resource for researchers in solid-state chemistry and drug development.

Introduction: The Critical Role of Hydrogen Bonding in Indazolone Scaffolds

Indazolone derivatives are a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents. Their rigid bicyclic structure provides a versatile scaffold for designing molecules with specific three-dimensional geometries to interact with biological targets. The ultimate efficacy and developability of these molecules, however, are not solely dependent on their intrinsic molecular structure but are profoundly influenced by their solid-state properties.

Crystal engineering, the design and synthesis of functional solid-state structures, relies on a deep understanding of intermolecular forces. Within this framework, hydrogen bonding is the master tool for directing molecular assembly. The strength and directionality of hydrogen bonds govern the formation of specific, stable, and predictable patterns (synthons), which in turn dictate the overall crystal packing. For a molecule like this compound, which possesses multiple hydrogen bond donors (N-H) and acceptors (C=O, -NO₂), the interplay of these interactions is complex and determinative of its material properties.

A critical feature of the indazol-3-one system is its capacity for tautomerism, existing in equilibrium between the 3H-indazol-3-one (lactam) and 1H-indazol-3-ol (lactim) forms. This equilibrium directly alters the available hydrogen bond donor and acceptor sites, making a thorough understanding of the predominant tautomeric form in the solid state a prerequisite for any analysis of its crystal structure.

This guide aims to:

-

Elucidate the likely tautomeric form of this compound in the solid state.

-

Analyze the detailed hydrogen bonding network of a closely related, structurally characterized isomer.

-

Predict the primary hydrogen bonding synthons and overall packing motifs for this compound.

-

Provide actionable, detailed protocols for the experimental determination and computational analysis of such crystal structures.

Tautomeric Landscape: The Lactam-Lactim Equilibrium

The indazol-3-one core can undergo a proton transfer to exist in two primary tautomeric forms. The stability and predominance of one form over the other are governed by the electronic nature of substituents on the aromatic ring and the solid-state packing forces.

-

3H-Indazol-3-one (Lactam): Features a ketone (C=O) group and two N-H donors.

-

1H-Indazol-3-ol (Lactim): Features a hydroxyl (O-H) group and one N-H donor.

Crucially, X-ray and NMR studies on the related compound 7-Nitroindazolin-3-one have established that it exists exclusively as the 1H-indazol-3-ol tautomer in the crystalline state.[1][2] The electron-withdrawing nature of the nitro group is a key factor in stabilizing this form. Given the similar electronic influence of a nitro group at the 6-position, it is highly probable that this compound also crystallizes as its 1H-indazol-3-ol tautomer. This prediction is foundational to the subsequent analysis of its hydrogen bonding capabilities.

Caption: Predicted tautomeric equilibrium for this compound.

Hydrogen Bonding Analysis in a Model System: The Crystal Structure of 7-Nitro-1H-indazol-3-ol

The published crystal structure of 7-Nitro-1H-indazol-3-ol provides an excellent blueprint for understanding the supramolecular assembly in this class of compounds.[2] The structure reveals a sophisticated and robust network of hydrogen bonds where every potential donor and acceptor is engaged. The primary interactions involve the hydroxyl group, the pyrazolic N-H, a pyrazolic nitrogen atom, and an oxygen atom of the nitro group.

The two most significant hydrogen bonds are:

-

O-H···N Interaction: The acidic hydroxyl proton (O-H) forms a strong hydrogen bond with the sp²-hybridized nitrogen atom (N2) of an adjacent molecule.

-

N-H···O Interaction: The pyrazolic N-H proton forms a strong hydrogen bond with an oxygen atom of the nitro group from another neighboring molecule.

These two interactions work in concert to link the molecules into chains. Further, weaker C-H···O interactions have been observed in related nitro-indazole structures, helping to organize these chains into a stable three-dimensional lattice.[3]

The table below summarizes the key geometric parameters for the primary hydrogen bonds identified in the 7-nitro isomer, which are critical indicators of bond strength.[2]

| Donor (D) | H | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Type of Interaction |

| O(1) | H(1A) | N(2) | ~0.90 | 1.81 | 2.715 | 172.3 | Strong, charge-assisted |

| N(1) | H(1B) | O(2) (nitro) | ~0.91 | 2.30 | 3.047 | 138.2 | Moderate |

Note: D-H distances are normalized. Data extracted from the crystallographic study of 7-Nitroindazolin-3-one.[2]

This network of interactions can be visualized as a hydrogen-bonded chain or ribbon motif.

Caption: Diagram of the primary hydrogen bond chain motif.

Predicted Hydrogen Bonding Patterns for 6-Nitro-1H-indazol-3-ol

By extrapolating from the 7-nitro isomer, we can construct a well-founded prediction of the hydrogen bonding patterns for 6-Nitro-1H-indazol-3-ol. The fundamental donor (O-H, N-H) and acceptor (N, -NO₂) sites remain identical. The primary change is the repositioning of the nitro group on the benzene ring.

Hypothesized Primary Motifs:

-

Robust O-H···N Dimer or Chain: The strong O-H···N interaction is almost certain to be a defining feature of the 6-nitro crystal structure, leading to the formation of either centrosymmetric dimers or extended chains.

-

N-H···O(nitro) Linkages: The N-H group will act as a donor to one of the nitro group's oxygen atoms, serving to link the primary O-H···N motifs into a higher-dimensional network (layers or a 3D framework).

-

Weak C-H···O Interactions: Aromatic C-H donors, particularly those adjacent to the electron-withdrawing nitro group, will likely engage in weaker C-H···O hydrogen bonds with either the nitro or hydroxyl oxygen atoms, providing additional lattice stability.

The shift of the nitro group from position 7 to 6 will alter the steric and electronic landscape, which could lead to different polymorphic forms compared to the 7-nitro isomer, but the fundamental hydrogen bond synthons are expected to be conserved.

Methodologies for Structural Analysis

To move from prediction to empirical fact, a combination of experimental and computational techniques is required. The following protocols are designed to be self-validating and provide a clear path for the structural elucidation of this compound.

Experimental Protocol: Single-Crystal X-ray Diffraction

This is the gold-standard technique for unambiguously determining the solid-state structure of a molecule.

Step-by-Step Methodology:

-

Synthesis and Purification: Synthesize this compound using established literature procedures.[4][5] Purify the compound to >99% purity by recrystallization or column chromatography, confirmed by HPLC and NMR.

-

Crystal Growth:

-

Screen a variety of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, acetonitrile) and solvent mixtures.

-

Employ slow evaporation as the primary technique. Dissolve the purified compound in a suitable solvent to near-saturation at a slightly elevated temperature.

-

Loosely cover the vial and allow the solvent to evaporate over several days to weeks at a constant temperature.

-

Alternative methods like slow cooling of a saturated solution or vapor diffusion can also be explored.

-

-

Crystal Selection and Mounting:

-

Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects.

-

Mount the crystal on a cryoloop or glass fiber using a minimal amount of inert oil.

-

-

Data Collection:

-

Mount the crystal on a single-crystal X-ray diffractometer equipped with a low-temperature device (e.g., 100 K) to minimize thermal motion.

-

Perform an initial unit cell determination.

-

Execute a full data collection strategy, ensuring high completeness and redundancy of the reflection data.

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data (integration and scaling).

-

Solve the structure using direct methods or dual-space algorithms (e.g., SHELXT).

-

Refine the structural model against the experimental data (e.g., using SHELXL). Locate all non-hydrogen atoms and refine their positions and anisotropic displacement parameters.

-

Locate hydrogen atoms from the difference Fourier map and refine their positions, especially those involved in hydrogen bonding.

-

The final refined model should have low R-factors (R1 < 5%) and a good-quality difference electron density map.

-

-

Data Analysis and Validation:

Caption: Workflow for Single-Crystal X-ray Diffraction.

Computational Protocol: DFT and QTAIM Analysis

Computational chemistry provides invaluable insights into the energetics and nature of hydrogen bonds, complementing experimental data.

Step-by-Step Methodology:

-

Tautomer Stability Calculation:

-

Construct 3D models of both the lactam and lactim tautomers of 6-Nitro-1H-indazol-3-ol.

-

Perform geometry optimization and frequency calculations for both tautomers in the gas phase using Density Functional Theory (DFT), for instance, with the B3LYP functional and a 6-311++G(d,p) basis set.

-

Compare the resulting electronic energies (with zero-point energy correction) to predict the most stable tautomer.

-

-

Dimer/Cluster Interaction Energy:

-

Based on the experimental structure (or the predicted packing), extract a hydrogen-bonded dimer (e.g., the O-H···N linked pair).

-

Calculate the interaction energy of this dimer using a high-level method, correcting for Basis Set Superposition Error (BSSE) with the counterpoise method.

-

-

Topological Analysis (QTAIM):

-

Perform a Quantum Theory of Atoms in Molecules (QTAIM) analysis on the electron density of the optimized dimer.[8]

-

Locate the Bond Critical Points (BCPs) between the hydrogen bond donor and acceptor atoms.

-

The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide a quantitative description of the bond's nature (closed-shell/electrostatic vs. shared/covalent character).[8]

-

Caption: Workflow for Computational Hydrogen Bond Analysis.

Conclusion and Future Directions

While the definitive crystal structure of this compound awaits experimental determination, a robust predictive framework can be established through careful analysis of its close structural analog, 7-Nitro-1H-indazol-3-ol. It is highly probable that the 6-nitro isomer crystallizes as the 1H-indazol-3-ol tautomer, driven by the electronic influence of the nitro group. The resulting supramolecular architecture is expected to be dominated by strong O-H···N and N-H···O(nitro) hydrogen bonds, which will organize the molecules into well-defined chains or layers, further stabilized by weaker C-H···O interactions.

Future work must prioritize the experimental validation of this hypothesis. The successful crystallization and structural elucidation of this compound will not only confirm these predictions but also provide critical data for understanding polymorphism in this class of compounds. Furthermore, co-crystallization studies with other pharmaceutically relevant molecules could be pursued to explore how these potent hydrogen bonding motifs can be leveraged to create novel multi-component solid forms with tailored physicochemical properties.

References

-

García-Revilla, S., et al. (2007). The Structures of Indazolin-3-one (=1,2Dihydro3 H -indazol-3-one) and 7-Nitroindazolin-3-one. Helvetica Chimica Acta. Available at: [Link][1][2]

-

Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). Available at: [Link][6][7]

-

Mohamed Abdelahi, M. M., et al. (2017). 1-(3-Bromo-6-nitro-1H-indazol-1-yl)ethan-1-one. IUCrData. Available at: [Link][3]

-

Mohamed Abdelahi, M. M., et al. (2018). SYNTHESIS AND CRYSTAL STRUCTURE OF 3-CHLORO-6-NITRO-1-(PROP-2-EN-1-YL)-1H-INDAZOLE. Journal de la Société Chimique de Tunisie. Available at: [Link]

-

Martínez-Martínez, A. J., et al. (2020). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. Molecules. Available at: [Link][4]

-

Panek, J. J., et al. (2017). Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones and Quinones. Transfer of Aromaticity from ipso-Benzene Ring to the Enol System(s). Molecules. Available at: [Link][8]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Cambridge Structural Database | re3data.org [re3data.org]

- 7. biokeanos.com [biokeanos.com]

- 8. mdpi.com [mdpi.com]

literature review of 6-Nitro-3H-indazol-3-one biological activity

The following technical guide details the biological activity, synthesis, and therapeutic potential of 6-Nitro-3H-indazol-3-one (also referred to as 6-nitroindazolinone).

A Technical Guide to Synthesis, Mechanism, and Therapeutic Utility

Executive Summary & Structural Distinction[1][2]

This compound is a bicyclic nitrogen heterocycle belonging to the indazolone class. While its structural isomer, 5-nitro-1,2-dihydro-3H-indazol-3-one , is widely recognized as a "privileged structure" for anti-protozoal activity (specifically against Trypanosoma cruzi), the 6-nitro isomer occupies a distinct pharmacological niche.

This guide focuses on the 6-nitro variant, highlighting its specific utility in oncology (antiproliferative agents) and antimicrobial research, while drawing necessary Structure-Activity Relationship (SAR) comparisons to the 5-nitro isomer.

CRITICAL SAFETY NOTE: Do not confuse this compound with NTO (3-nitro-1,2,4-triazol-5-one) . While chemically similar in name elements (nitro + azol + one), NTO is an insensitive high explosive.[1] The compound discussed here is a pharmaceutical scaffold.[2]

Chemical Identity & Physicochemical Profile[2][4][5][6][7][8][9][10][11]

The core scaffold exists in tautomeric equilibrium, predominantly favoring the indazolinone (keto) form over the indazolol (enol) form in solution.

| Property | Data |

| IUPAC Name | 6-Nitro-1,2-dihydro-3H-indazol-3-one |

| Common Synonyms | 6-Nitroindazolinone; 6-Nitroindazol-3-ol (tautomer) |

| Molecular Formula | C₇H₅N₃O₃ |

| Molecular Weight | 179.13 g/mol |

| Key Functional Groups | Nitro (-NO₂) at C6; Carbonyl (C=O) at C3; NH at N1/N2 |

| Solubility | Low in water; soluble in DMSO, DMF, and hot ethanol.[3][4] |

| Acidity (pKa) | Acidic NH proton (pKa ~10-11), allowing formation of salts. |

Therapeutic Applications & Biological Activity[1][5][8][10][12][13][14][15]

Anticancer Activity (Antiproliferative)

The 6-nitroindazolone scaffold is a validated pharmacophore for designing antiproliferative agents. Unlike the 5-nitro isomer which relies heavily on redox cycling, 6-nitro derivatives often act via steric and electronic interactions with specific protein targets.

-

Target: Lung Carcinoma (NCI-H460) and Leukemia cell lines.

-

Key Derivatives: Benzo[g]indazole derivatives containing the 6-nitro group have shown IC₅₀ values in the low micromolar range (5–15 μM).[5][6]

-

Mechanism:

-

Tubulin Independent: Unlike colchicine-site inhibitors, these derivatives often do not inhibit tubulin polymerization, suggesting a novel mechanism of action likely involving kinase modulation or DNA intercalation in fused ring systems.

-

Kinase Inhibition: The 3-keto group mimics the ATP-binding motif found in many kinase inhibitors. 6-nitro-1H-indazole-3-carbaldehyde is a known intermediate for synthesizing inhibitors of kinases such as GSK-3β and VEGFR .

-

Antimicrobial & Antifungal Activity

Derivatives where the 6-nitroindazolone core is linked to a thiazolidine ring exhibit broad-spectrum antimicrobial properties.

-

Spectrum: Active against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, as well as Candida albicans.

-

Potency: MIC values often range from 12.5 to 100 μg/mL depending on the N1-substitution.

-

SAR Insight: The electron-withdrawing nitro group at position 6 enhances the lipophilicity and electronic deficiency of the ring, facilitating membrane penetration and interaction with bacterial enzymes.

Antiprotozoal Activity (The Isomer Distinction)

While the 5-nitro isomer is the gold standard for anti-trypanosomal activity (Chagas disease), the 6-nitro isomer serves as a critical control in SAR studies.

-

Mechanism: Nitroreductases (NTRs) in parasites reduce the nitro group to toxic radical species (nitro-anion radicals).

-

Activity Gap: The 6-nitro isomer is generally less potent than the 5-nitro isomer against T. cruzi. This suggests that the position of the nitro group relative to the N1-H is critical for the redox potential required for NTR activation.

Mechanism of Action: The Nitro-Switch

The biological activity of 6-nitroindazolone is governed by the "Nitro-Switch"—the ability of the nitro group to undergo enzymatic reduction.

Figure 1: The mechanism of nitro-activation.[1][4][7] In aerobic conditions (tumors), the futile cycle generates ROS. In anaerobic conditions (parasites/hypoxia), the radical covalently binds to DNA/proteins.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Target: 6-Nitro-1,2-dihydro-3H-indazol-3-one

Principle: Cyclization of 2-amino-4-nitro-benzoic acid derivatives or hydrazine treatment of 2-halo-4-nitro-benzoates.

-

Starting Material: 2-Fluoro-4-nitrobenzoic acid or 2-Amino-4-nitrobenzoic acid.

-

Reagents: Hydrazine hydrate (N₂H₄·H₂O), Ethanol/Acetic Acid.[5][6]

-

Procedure:

-

Dissolve starting material (1.0 eq) in absolute ethanol.

-

Add hydrazine hydrate (3.0 eq) dropwise at 0°C.

-

Reflux the mixture for 4–6 hours. Monitoring via TLC (Ethyl Acetate:Hexane 1:1) will show the disappearance of the acid.

-

Cool to room temperature. The product often precipitates as a yellow/orange solid.

-

Purification: Filter and wash with cold water. Recrystallize from ethanol/DMF.

-

-

Yield: Typically 70–85%.

Protocol B: Biological Assay (Antiproliferative MTT Assay)

Target: Evaluation of IC₅₀ against Cancer Cell Lines

-

Cell Seeding: Seed NCI-H460 cells (5,000 cells/well) in 96-well plates. Incubate for 24h.

-